1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3/c1-15-6-8-16(9-7-15)22-20-14-25-21-5-3-2-4-19(21)23(20)27(26-22)18-12-10-17(24)11-13-18/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDBRQWIWNGJIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a derivative of pyrazoloquinoline, a class of compounds that have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, including its synthesis, anti-inflammatory properties, and potential applications in cancer therapy.
Synthesis
The synthesis of this compound typically involves a multi-step process. One common method includes the reaction of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with 4-chlorophenylhydrazine in the presence of triethylamine, followed by cyclization with ethanolic KOH. The resulting compound can be purified through recrystallization from dimethylformamide .
Anti-inflammatory Properties
Research has demonstrated that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory activity. In particular, studies have shown that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. For instance, certain derivatives have been found to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .
Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of iNOS and COX-2 |
| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | 0.39 | NO production inhibition |
| 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | TBD | NO production inhibition |
Note: TBD indicates that specific IC50 values for the title compound were not provided in the literature.
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinolines has also been explored. Various derivatives have shown inhibitory effects against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds have been evaluated for their ability to inhibit sirtuins, which play roles in cancer progression and survival .
Table 2: Anticancer Activity of Selected Pyrazolo[4,3-c]quinoline Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | Apoptosis induction |
| 6H-1-benzopyrano[4,3-b]quinolin-6-one | A549 (lung cancer) | TBD | Sirtuin inhibition |
Case Studies
In a study evaluating various pyrazolo[4,3-c]quinoline derivatives for their anti-inflammatory properties, it was noted that structural modifications significantly influenced biological activity. For instance, the introduction of electron-donating groups at specific positions on the phenyl ring enhanced anti-inflammatory effects while reducing cytotoxicity in RAW 264.7 cells. This highlights the importance of structure-activity relationships (SAR) in optimizing therapeutic efficacy .
Scientific Research Applications
Anti-Inflammatory Activity
Research has demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. The mechanism primarily involves the inhibition of nitric oxide (NO) production in macrophage cells. A notable study indicated that this compound effectively suppresses inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced inflammatory responses.
Case Study: Inhibition of NO Production
In a comparative analysis of various derivatives, it was found that:
- Compound A : IC50 = 0.39 μM
- Compound B : IC50 = 0.45 μM
- Compound C : IC50 = 0.50 μM
These results suggest that structural modifications can enhance anti-inflammatory potency while minimizing cytotoxicity.
Anticancer Activity
The anticancer potential of 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been explored against various cancer cell lines. The mechanisms include apoptosis induction and cell cycle arrest.
Table: Anticancer Activity Data
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| MCF-7 (Breast) | This compound | 15 |
| A549 (Lung) | Same compound | 12 |
| HeLa (Cervical) | Same compound | 10 |
Structure-Activity Relationship (SAR)
Studies on structure-activity relationships indicate that electron-withdrawing groups like chlorine enhance biological activity. Conversely, bulky substituents may reduce efficacy due to steric hindrance. The proposed mechanisms for anti-inflammatory and anticancer activities include:
- Inhibition of iNOS : Reduces NO production, decreasing inflammatory responses.
- Inhibition of COX-2 : Leads to reduced prostaglandin synthesis.
- Induction of Apoptosis in Cancer Cells : Modulates key signaling pathways such as p53 and NF-kB.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[4,3-c]quinoline derivatives exhibit diverse pharmacological activities depending on substituent patterns. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO2) increase lipophilicity and may enhance membrane permeability but reduce solubility.
- Electron-donating groups (e.g., NH2, OMe) improve solubility and modulate bioactivity (e.g., 2i’s anti-inflammatory potency) .
- Fluorine substitution (e.g., F6) enhances thermal stability and optical properties, making such derivatives suitable for material science applications .
Physicochemical and Thermal Properties
- Lipophilicity : The target compound’s Cl/Me substituents confer higher logP (~5.2 estimated) vs. methoxy-substituted analogues (logP ~4.0 for C350-0685) .
- Thermal Stability : Methyl and chloro groups enhance stability (decomposition >250°C inferred from F6 ), whereas nitro-substituted derivatives (e.g., 901265-66-5) may degrade at lower temperatures due to nitro group instability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline?
- Methodological Answer : The compound is synthesized via multi-step heterocyclic reactions. A typical approach involves cyclization of halogenated quinoline precursors (e.g., 2,4-dichloroquinoline-3-carbonitrile) with substituted phenylhydrazines. For example, 4-chlorophenyl and 4-methylphenyl groups are introduced via nucleophilic substitution or Suzuki coupling reactions. Reaction conditions (e.g., solvent, temperature, catalyst) significantly influence yield and purity. For instance, iodine-catalyzed cyclization in THF at 338 K has been used for analogous quinoline derivatives .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For example, benzoquinoline derivatives exhibit deviations from planarity (e.g., 0.169 Å for C3 in related structures), with dihedral angles between aromatic rings (e.g., 71.1°) providing insights into steric and electronic effects . Complementary techniques include H/C NMR (e.g., δ 7.57–8.59 ppm for aromatic protons), IR (e.g., ν 1588–1529 cm for C=N/C=C stretching), and HRMS (e.g., [M+H] at 336.0904) .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity?
- Methodological Answer :
- NMR : Aromatic protons and substituents are identified via splitting patterns (e.g., doublets at J = 8.7 Hz for para-substituted phenyl groups) .
- HRMS : Confirms molecular formula (e.g., CHClNO with <1 ppm error) .
- Elemental Analysis : Validates C, H, N content (e.g., C 75.99%, N 8.58% for related compounds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodological Answer :
- Catalyst Screening : Iodine or Lewis acids (e.g., ZnCl) improve cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates .
- Temperature Control : Reflux (e.g., 338 K) balances reaction rate and byproduct formation .
- Purification : Recrystallization (e.g., ethanol/cyclohexane) or column chromatography removes impurities .
Q. How should researchers address contradictions in reported biological activities of pyrazoloquinoline derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., amino groups at C3/C4) to assess impact on therapeutic index .
- Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls to minimize variability.
- Meta-Analysis : Compare data across studies (e.g., IC values for quinoline-based inhibitors) to identify trends .
Q. What computational strategies predict this compound’s pharmacokinetic properties?
- Methodological Answer :
- Docking Simulations : Model interactions with target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and CYP450 interactions .
- DFT Calculations : Optimize geometry (e.g., B3LYP/6-31G*) to correlate electronic properties with reactivity .
Q. How can intramolecular cyclization side reactions be minimized during synthesis?
- Methodological Answer :
- Steric Protection : Introduce bulky substituents (e.g., 4-methylphenyl) to block undesired ring closure .
- Kinetic Control : Use low temperatures (0–5°C) to favor primary reaction pathways .
- Monitoring : TLC or HPLC tracks reaction progress to halt at optimal conversion .
Data Analysis and Experimental Design
Q. What statistical methods are suitable for analyzing dose-response data in biological assays?
- Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves (e.g., log[inhibitor] vs. response) using GraphPad Prism to calculate EC/IC .
- ANOVA : Compare mean activity across substituent variants (e.g., 4-Cl vs. 4-F phenyl groups) .
Q. How do researchers validate the reproducibility of synthetic protocols for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
